molecular formula C22H25N7O2 B11516588 2-[(E)-(2-{4-[(2,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2-[(E)-(2-{4-[(2,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11516588
M. Wt: 419.5 g/mol
InChI Key: VTXQZLKXOSYALI-OEAKJJBVSA-N
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Description

2-[(E)-(2-{4-[(2,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is a complex organic compound with a unique structure that includes a triazine ring, a morpholine group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-{4-[(2,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol typically involves multiple steps. The initial step often includes the formation of the triazine ring, followed by the introduction of the morpholine group and the phenol group. The reaction conditions may vary, but common reagents include hydrazine, phenol derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-{4-[(2,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The amino and phenol groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(E)-(2-{4-[(2,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-{4-[(2,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(2-{4-[(2,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is unique due to its combination of a triazine ring, morpholine group, and phenol group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H25N7O2

Molecular Weight

419.5 g/mol

IUPAC Name

2-[(E)-[[4-(2,5-dimethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C22H25N7O2/c1-15-7-8-16(2)18(13-15)24-20-25-21(27-22(26-20)29-9-11-31-12-10-29)28-23-14-17-5-3-4-6-19(17)30/h3-8,13-14,30H,9-12H2,1-2H3,(H2,24,25,26,27,28)/b23-14+

InChI Key

VTXQZLKXOSYALI-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=CC=C4O

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=CC=C4O

Origin of Product

United States

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